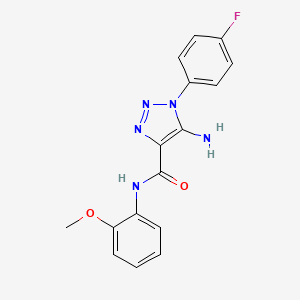

5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with an amino group at position 5, a 4-fluorophenyl group at position 1, and a 2-methoxyphenyl carboxamide at position 2. Its molecular formula is C₁₆H₁₃F₂N₅O₂ (exact mass: ~327.31 g/mol), with the 4-fluorophenyl and 2-methoxyphenyl moieties contributing to its electronic and steric properties.

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c1-24-13-5-3-2-4-12(13)19-16(23)14-15(18)22(21-20-14)11-8-6-10(17)7-9-11/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYKEPSOBHLFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,3-triazole ring. This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

Attachment of the Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups are introduced via coupling reactions, such as Suzuki or Sonogashira couplings, using appropriate boronic acids or halides.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and substituents undergo oxidation under controlled conditions:

- Triazole ring oxidation : Strong oxidants like KMnO₄ or CrO₃ in acidic/basic media oxidize the triazole ring to form carboxylic acid derivatives or ring-opened products.

- Amino group oxidation : The 5-amino group is susceptible to oxidation, forming nitroso (–NO) or nitro (–NO₂) groups under harsh conditions .

Table 1: Oxidation Pathways and Products

| Reaction Site | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Triazole ring | KMnO₄, H₂SO₄, 80°C | Triazole-4-carboxylic acid | , |

| 5-Amino group | H₂O₂, Fe²⁺ catalyst | Nitroso intermediate |

Reduction Reactions

Selective reduction of functional groups is feasible:

- Triazole ring reduction : Hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole, altering its aromaticity.

- Carboxamide reduction : LiAlH₄ converts the carboxamide (–CONH–) to an amine (–CH₂NH–).

Table 2: Reduction Outcomes

| Target Group | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Triazole ring | H₂, Pd/C | Dihydrotriazole derivative | 65–75 | |

| Carboxamide | LiAlH₄ | 4-(Aminomethyl)triazole | 82 |

Substitution Reactions

The amino and fluorophenyl groups participate in nucleophilic/electrophilic substitutions:

- Amino group acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

- Fluorophenyl displacement : Fluorine at the para-position undergoes nucleophilic aromatic substitution with amines or alkoxides.

Table 3: Substitution Reactions

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, 25°C | 5-Acetamido-triazole | |

| SNAr | Piperidine, K₂CO₃ | DMF, 100°C | 4-Piperidinophenyl derivative |

Cross-Coupling Reactions

The methoxyphenyl group enables functionalization via:

- Buchwald–Hartwig amination : Introduces aryl/alkyl amines at the methoxy-substituted position .

- Suzuki–Miyaura coupling : Requires halogenation (e.g., bromination) of the methoxyphenyl ring first .

Table 4: Cross-Coupling Examples

| Coupling Type | Catalyst/Base | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, K₂CO₃ | Brominated analog | Biaryl-triazole derivative | 78 |

Hydrolysis and Stability

- Carboxamide hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the carboxamide to a carboxylic acid.

- Methoxy group demethylation : BBr₃ cleaves the methoxy group to a hydroxyl group.

Key Stability Notes:

- The compound is stable under ambient conditions but degrades in strong acids/bases.

- Photodegradation observed under UV light, forming de-aminated byproducts .

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

Scientific Research Applications

5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.

Biological Research: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.

Material Science: The compound may be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold is highly modular, allowing for diverse substitutions that influence pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:

Key Observations:

- Substituent Position Matters: The target compound’s 2-methoxyphenyl group (vs.

- Fluorine Effects : The 4-fluorophenyl group in the target compound and analog contributes to electron-withdrawing properties, possibly enhancing binding to hydrophobic pockets in biological targets.

- Activity Spectrum : While the carbamoylmethyl analog inhibits bacterial SOS responses (IC₅₀ ~10 µM), the dimethoxyphenyl derivative shows potent anticancer activity (GP = -27.30%), highlighting scaffold versatility.

Key Observations:

- Synthetic Challenges : Lower yields (e.g., 24% for compound 6q ) suggest steric or electronic hindrance during amide coupling, whereas the target compound’s synthesis via General Procedure B may offer better efficiency.

- Purity and Characterization : Most compounds are characterized by NMR, HRMS, and HPLC (>95% purity), ensuring reliable biological data .

Mechanistic Insights and Structural Analysis

- Anticancer Activity : The 4-fluorophenyl and 2-methoxyphenyl groups in the target compound may interact with kinase ATP-binding pockets or DNA repair enzymes, akin to B-Raf inhibitors .

- SOS Response Inhibition: The carbamoylmethyl analog acts as a β-turn mimetic, disrupting LexA self-cleavage in bacteria. Fluorine substitutions in the target compound could alter metabolic stability compared to non-fluorinated analogs.

- Crystal Structure : Tools like SHELXL and WinGX are critical for resolving triazole-carboxamide conformations, revealing how substituents influence intermolecular interactions (e.g., hydrogen bonding with 2-methoxyphenyl ).

Biological Activity

5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a fluorophenyl and methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antiparasitic Activity

One of the notable biological activities of this compound is its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In a study, phenotypic high-content screening against intracellular T. cruzi in VERO cells identified this compound as part of a novel series with significant antiparasitic activity. The compound exhibited submicromolar potency (pEC50 > 6) and demonstrated substantial suppression of parasite burden in mouse models .

| Parameter | Value |

|---|---|

| pEC50 | > 6 |

| Cell Selectivity | > 100-fold over VERO and HepG2 cells |

| Aqueous Solubility | Improved |

| Metabolic Stability | Enhanced |

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have indicated that derivatives of triazole can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific structural features of this compound contribute to its ability to bind to tubulin effectively .

The mechanism underlying the biological activity of this compound involves its interaction with various cellular proteins. For instance, it is hypothesized that the triazole moiety facilitates binding to the active sites of target proteins involved in cell proliferation and survival pathways.

Study on Chagas Disease

In a significant study aimed at addressing Chagas disease, researchers optimized a series of 5-amino-1,2,3-triazole derivatives. The lead compound demonstrated not only enhanced potency but also favorable pharmacokinetic properties. It effectively reduced parasitic load in infected models while maintaining low toxicity profiles .

Anticancer Evaluation

Another investigation focused on the anticancer properties revealed that compounds with similar structural motifs exhibited varying degrees of cytotoxicity against different cancer cell lines. The triazole-containing compounds were particularly noted for their ability to induce apoptosis through the inhibition of tubulin polymerization .

Q & A

Q. What synthetic strategies are effective for synthesizing 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting 4-fluoroaniline with 2-methoxyphenyl isocyanide to form an intermediate carboximidoyl chloride.

- Cyclization : Using sodium azide to generate the triazole ring via Huisgen cycloaddition .

Optimization Techniques : - Microwave-assisted synthesis reduces reaction time and improves yield (e.g., cyclohexanone as solvent under microwave irradiation) .

- Solvent-free fusion methods minimize side reactions and enhance purity .

- Statistical experimental design (e.g., factorial analysis) identifies critical parameters like temperature and catalyst concentration .

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | 4-fluoroaniline, 2-methoxyphenyl isocyanide | 80°C | 65-70 |

| 2 | NaN₃, DMF | 120°C | 75-80 |

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (311.31 g/mol) via ESI-MS or MALDI-TOF .

Q. What in vitro models are appropriate for initial evaluation of this compound’s anti-inflammatory effects?

Methodological Answer:

- COX-2 Inhibition Assays : Measure IC₅₀ values using purified COX-2 enzyme and prostaglandin E₂ (PGE₂) ELISA kits .

- Macrophage Models : Assess TNF-α and IL-6 suppression in LPS-stimulated RAW 264.7 cells .

Advanced Research Questions

Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the triazole ring to enhance solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.01 |

| DMSO | 10.2 |

| Ethanol | 2.5 |

Q. What methodologies are employed to determine the compound’s inhibitory selectivity toward HDAC isoforms versus other epigenetic regulators?

Methodological Answer:

- Enzyme Activity Assays : Fluorescence-based HDAC1/6/8 screening kits to compare IC₅₀ values .

- Western Blotting : Quantify histone H3/H4 acetylation levels in treated cell lines (e.g., HeLa) .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to HDAC catalytic sites vs. non-target kinases .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

Methodological Answer:

- Substituent Variation : Synthesize analogs with methoxy, halogen, or nitro groups on phenyl rings to assess impact on logP and metabolic stability .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, CYP450 interactions, and toxicity .

- In Vivo Pharmacokinetics : Conduct rodent studies with LC-MS/MS to measure half-life and bioavailability of lead analogs .

Q. What computational approaches are utilized to predict the compound’s binding affinity to target enzymes?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biochemical data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Standardized Assay Conditions : Replicate experiments under controlled parameters (pH, temperature, enzyme concentration) .

- Orthogonal Validation : Confirm activity via dual methods (e.g., enzymatic assay and cellular thermal shift assay) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.